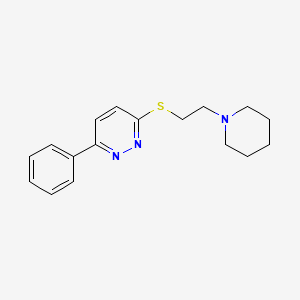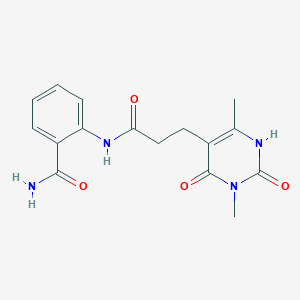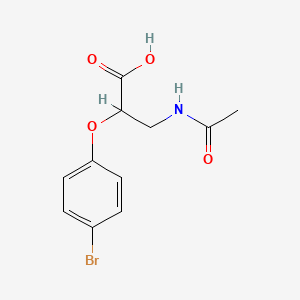
3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine is a compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse chemical properties and biological activities, making them of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through several methods. One such method is the inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, as described in the synthesis of 3,6-di(pyridin-2-yl)pyridazines . The reaction can be significantly accelerated under microwave conditions, reducing the reaction time from several days to several hours . Additionally, a one-pot multicomponent reaction using piperidine as the organocatalyst has been reported for the synthesis of pyrano[2,3-c]pyridazines, which suggests that piperidine could potentially be used in the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by the presence of a pyridazine ring, which can be substituted with various functional groups. The structure of these compounds is typically elucidated using spectroscopic methods such as FTIR, MS, 1H, and 13C NMR . These techniques allow for the determination of the molecular framework and the identification of substituents attached to the pyridazine core.
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions due to their reactive sites. The presence of nitrogen atoms in the ring makes them capable of coordinating with metals, leading to the formation of metal complexes . Additionally, the substituents on the pyridazine ring can participate in cycloaddition reactions, as seen with ketones and aldehydes . These reactions can lead to the formation of new pyridazine derivatives with different properties and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The substituents on the pyridazine ring can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of some pyridazine derivatives has been evaluated, with certain compounds showing significant activity against bacterial and fungal strains . This suggests that this compound could also possess similar biological properties, depending on its specific substituents and structure.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
Studies have explored the synthesis and biological evaluation of various sulfonamide derivatives, highlighting their potential as antimicrobial and analgesic agents. For instance, the work by Abbas et al. (2016) involved the synthesis of aromatic sulfonamide derivatives, demonstrating their anti-inflammatory and analgesic properties with a safety profile for gastrointestinal systems. This suggests a promising route for developing non-ulcerogenic treatments with analgesic capabilities (Abbas et al., 2016).
Antileishmanial Activity
Research by Marchand et al. (2015) into 2-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazines, including derivatives with a polar moiety at the C-8 position, showed significant activity against Leishmania major. This work highlights the potential for developing antileishmanial drugs from imidazo[1,2-a]pyrazine derivatives, offering insight into structural features beneficial for antiparasitic activity (Marchand et al., 2015).
Water Oxidation Catalysis
A study by Zong and Thummel (2005) introduced a new family of Ru complexes for water oxidation, indicating the application of pyridazine derivatives in catalyzing water oxidation. This research opens the door to potential environmental applications, such as developing efficient catalysts for water-splitting reactions, which are critical for hydrogen production (Zong & Thummel, 2005).
Antirhinovirus Compound
The compound R 61837, which shares a structural motif with the chemical of interest, has been identified as a potent inhibitor of rhinoviruses, providing a basis for developing new antiviral drugs. This research illustrates the potential therapeutic applications of pyridazine derivatives in treating viral infections (Andries et al., 2005).
Antioxidant Properties
The study by Malinka et al. (2002) on pyridothiazine-1,1-dioxide derivatives, including their synthesis and CNS as well as antioxidant properties, suggests potential applications in neurological disorders and oxidative stress management. This research points to the broader pharmacological potential of such compounds, including neuroprotective and antioxidative therapies (Malinka et al., 2002).
Direcciones Futuras
The future directions for the research and development of 3-Phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine and similar compounds seem promising. The obtained results from recent studies quite sustained the strategy and gave a robust opportunity for further development and optimisation of 3,6-disubstituted pyridazine scaffold to enrich the therapeutic arsenal with efficient and safe anticancer CDK inhibitors .
Mecanismo De Acción
Target of action
Pyridazinone derivatives have been found to interact with a wide range of biological targets. They have shown a broad spectrum of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its structural modifications. For example, some 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical pathways
The affected biochemical pathways can also vary widely depending on the specific pyridazinone derivative and its targets. For instance, some derivatives have been found to possess anti-inflammatory and analgesic properties, suggesting they may interact with pathways involved in inflammation and pain sensation .
Result of action
The molecular and cellular effects of pyridazinone derivatives can be diverse, reflecting their wide range of pharmacological activities. For example, antiplatelet pyridazinone derivatives may prevent platelet aggregation, potentially reducing the risk of blood clots .
Propiedades
IUPAC Name |
3-phenyl-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3S/c1-3-7-15(8-4-1)16-9-10-17(19-18-16)21-14-13-20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGOFHYKRZHFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl [7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2517056.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2517057.png)
![4-[(3-Chloro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2517058.png)

![(4-(2-methoxyethoxy)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2517063.png)
![N-(2,4-dimethylphenyl)-7-isopropyl-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)

![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)
![N-(2,4-difluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517075.png)

